Aryl 1,2-diamine derivative 1
CAS No.:
Cat. No.: VC14567553
Molecular Formula: C24H28N4O3
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N4O3 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 1-[5-(4-cyanoanilino)-6-[ethyl(oxan-4-yl)amino]pyridin-3-yl]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C24H28N4O3/c1-2-28(20-8-12-31-13-9-20)22-21(27-19-6-4-17(15-25)5-7-19)14-18(16-26-22)24(23(29)30)10-3-11-24/h4-7,14,16,20,27H,2-3,8-13H2,1H3,(H,29,30) |
| Standard InChI Key | OQNDTVBPYVYWIY-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1CCOCC1)C2=C(C=C(C=N2)C3(CCC3)C(=O)O)NC4=CC=C(C=C4)C#N |
Introduction
Synthetic Methodologies for Aryl 1,2-Diamine Derivatives
Solvent-Controlled Photoreduction of Azobenzenes
The irradiation of 4-methoxyazobenzenes under acidic conditions enables selective synthesis of either N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles, depending on the solvent system :
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DMF/HCl (0.5 M): Irradiation at 365 nm in dimethylformamide (DMF) yields N²-aryl-4-methoxybenzene-1,2-diamines (e.g., 3a–3g) with conversions of 61–82% and minimal byproducts .
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Ethanol/HCl (0.16 M): Using ethanol as the solvent under 419 nm light produces 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles (e.g., 4a–4g) via condensation with in situ-generated acetaldehyde .
This solvent-dependent selectivity arises from divergent reaction pathways:
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DMF System: Protonation of 4-methoxyazobenzene (2a) facilitates photoreduction to hydrazobenzene (5a), followed by acid-catalyzed rearrangement to the diamine .
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Ethanol System: Ethanol acts as both solvent and reductant, enabling hydrazobenzene formation and subsequent cyclization with acetaldehyde to form benzimidazoles .
Copper(I)-Catalyzed Asymmetric Synthesis
A complementary approach involves the copper(I)-catalyzed α-addition of ketimines to aldimines, producing chiral anti-1,2-diamines with high enantioselectivity (up to 99% ee) . Key features include:
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Substrate Scope: Aromatic, heteroaromatic, and aliphatic aldimines are viable substrates.
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Post-Synthetic Modifications:
Mechanistic Insights into Selectivity and Reactivity
Photoreduction and Rearrangement Pathways
The photoreduction of 4-methoxyazobenzenes involves a proton-coupled electron transfer (PCET) mechanism :
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Protonation: Azobenzene (2a) is protonated at the azo group under acidic conditions.
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Photoredox Cycle: UV irradiation (365 nm) triggers single-electron transfer from DMF or ethanol to the protonated azobenzene, forming a hydrazobenzene intermediate (5a).
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Acid-Mediated Rearrangement: Hydrazobenzene undergoes o-semidine rearrangement to N-arylbenzene-1,2-diamine (3a) in DMF or cyclizes with acetaldehyde in ethanol to form benzimidazole (4a) .
Copper(I)-Mediated Stereoselective Addition
The asymmetric synthesis of anti-1,2-diamines proceeds via a benzyl copper(I) intermediate (B), which undergoes α-addition to aldimines. Steric hindrance at the α′-position disfavors competing pathways, ensuring high diastereoselectivity (dr up to 19:1) .
Applications in Materials Science and Medicinal Chemistry
Optoelectronic Materials
N-Aryl-1,2-diamines are precursors to 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), a key emitter in OLEDs due to its high thermal stability and electron-transport properties .
Pharmaceutical Intermediates
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Benzimidazole Derivatives: 1-Arylbenzimidazoles exhibit inhibitory activity against PDGFR and COX enzymes .
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Chiral Diamines: Serve as ligands in asymmetric catalysis, enabling enantioselective synthesis of pharmaceuticals .
Comparative Analysis of Synthetic Routes
Challenges and Future Directions
While current methods avoid toxic reagents like tributyltin hydride , scalability remains limited by photochemical equipment requirements. Future work may explore:
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Visible-light photocatalysts to enhance energy efficiency.
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Immobilized copper catalysts for recyclability in asymmetric synthesis.
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Computational modeling to predict solvent effects on reaction pathways.
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